molecular formula C5H7BrN2 B1280220 4-bromo-1-ethyl-1H-pyrazole CAS No. 71229-85-1

4-bromo-1-ethyl-1H-pyrazole

Cat. No.: B1280220
CAS No.: 71229-85-1
M. Wt: 175.03 g/mol
InChI Key: IPMSARLBJARXSC-UHFFFAOYSA-N
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Description

4-bromo-1-ethyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H7BrN2 and its molecular weight is 175.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The synthesis of 4-bromo-1-ethyl-1H-pyrazole derivatives has been explored in various studies. For instance, a procedure for synthesizing 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate in insecticide production, has been developed, indicating potential in industrial applications due to its simplicity and cost-effectiveness (Lan Zhi-li, 2007).
  • Tautomerism and Structural Analysis : Studies on 4-bromo substituted 1H-pyrazoles have provided insights into their tautomerism in solid and solution states. Multinuclear magnetic resonance spectroscopy and X-ray crystallography have been used to study these compounds, enhancing understanding of their chemical behavior and structure (S. Trofimenko et al., 2007).

Chemical Properties and Reactions

  • Chemical Reactions and Derivatives : Research has focused on the synthesis of various pyrazole derivatives, including those containing this compound, to explore their chemical properties and potential applications. For instance, the synthesis of novel oxime-containing pyrazole derivatives and their regulatory effects on apoptosis and autophagy in lung cancer cells have been studied, highlighting potential therapeutic applications (Liang-Wen Zheng et al., 2010).

Potential Therapeutic Applications

  • Cytotoxic Activities : Some studies have synthesized new derivatives of this compound and tested their cytotoxic activities against various human cancer cell lines, indicating significant activity and potential as anti-cancer agents (Aladdin M. Srour et al., 2018).
  • Antimicrobial and Antifungal Properties : Compounds derived from this compound have shown promising antimicrobial and antifungal activities, suggesting their use in developing new antimicrobial agents (A. Radwan et al., 2014).

Industrial Applications

  • Insecticide Intermediates : The synthesis of intermediates such as ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate for new insecticides like chlorantraniliprole underscores the industrial relevance of this compound derivatives (Ji Ya-fei, 2009).

Safety and Hazards

4-Bromo-1-ethyl-1H-pyrazole is classified under GHS07 for safety. It has hazard statements H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

4-Bromo-1-ethyl-1H-pyrazole may be used as a starting material in the synthesis of other compounds, including 1,4’-bipyrazoles . This suggests potential future directions in the synthesis of new compounds using this compound as a starting material.

Properties

IUPAC Name

4-bromo-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMSARLBJARXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502742
Record name 4-Bromo-1-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71229-85-1
Record name 4-Bromo-1-ethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-ethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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